molecular formula C7H7F3N2O2 B2958275 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1003320-00-0

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2958275
CAS No.: 1003320-00-0
M. Wt: 208.14
InChI Key: AOZDTWHBSYCPSX-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a trifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methyl-1H-pyrazol-1-yl)acetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    2-(5-Trifluoromethyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with different substitution patterns affecting its reactivity and applications.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-4-2-5(7(8,9)10)12(11-4)3-6(13)14/h2H,3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZDTWHBSYCPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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